2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-16-6-8-17(9-7-16)21-19(24)15-22-14-18(10-11-20(22)25)28(26,27)23-12-4-2-3-5-13-23/h6-11,14H,2-5,12-13,15H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTOQQHOJGGIRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the azepane ring and the dihydropyridinone moiety. Common synthetic routes include:
Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: Sulfonylation reactions are employed to attach the sulfonyl group to the azepane ring.
Formation of the Dihydropyridinone Moiety: This involves the condensation of suitable starting materials under controlled conditions.
Coupling Reactions: The final step involves coupling the azepane-sulfonyl intermediate with the dihydropyridinone moiety and the N-(4-methylphenyl)acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a thiol.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the aromatic ring or the azepane ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: Research focuses on its interactions with biological targets and its potential as a drug candidate.
Chemical Biology: The compound is used to study biological pathways and mechanisms of action.
Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
The target compound’s dihydropyridinone core and sulfonyl-azepane substituent differentiate it from analogs with alternative heterocycles or substituents (Table 1).
Table 1: Structural and Molecular Comparisons
Key Observations:
- Core Heterocycle: The dihydropyridinone core in the target compound and analogs contrasts with thiadiazole-based structures (e.g., 5j in ), which may exhibit different electronic properties and bioactivity profiles.
- Substituent Impact: Azepane-sulfonyl vs. N-Substituents: The N-(4-methylphenyl) group in the target compound is simpler compared to benzyl or dimethoxyphenyl groups in analogs (e.g., L987-0096 ), which may enhance metabolic stability but reduce steric hindrance.
Functional Group Implications
- Sulfonyl vs. This could influence reactivity in biological systems.
Biological Activity
The compound 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The compound features several notable structural components:
- Azepane Sulfonyl Group : This moiety may enhance solubility and biological interactions.
- Dihydropyridinone Ring : Known for its role in various biological activities.
- N-(4-Methylphenyl) Acetamide Moiety : This substitution may influence the compound's pharmacokinetic properties.
The molecular formula is with a molecular weight of approximately 336.41 g/mol.
Preliminary studies suggest that this compound may act through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways, potentially impacting conditions such as Alzheimer's disease and cancer.
- Receptor Modulation : It may interact with various receptors, altering their activity and influencing cellular signaling pathways.
- Antibacterial Activity : Similar compounds have been shown to exhibit moderate to strong antibacterial properties against various bacterial strains.
Biological Activity Data
| Activity Type | Findings |
|---|---|
| Enzyme Inhibition | Potential inhibition of acetylcholinesterase (AChE) and urease, with some derivatives showing low nanomolar IC50 values. |
| Antibacterial Activity | Moderate to strong activity against Salmonella typhi and Bacillus subtilis; weak against other strains. |
| Anticancer Potential | Structural analogs have demonstrated significant anticancer activity in various cell lines. |
Case Studies
- Inhibition of Gamma-Secretase : A related study found that azepane derivatives exhibited low nanomolar inhibition of gamma-secretase, a key enzyme in Alzheimer's pathology .
- Antibacterial Screening : Compounds similar to the target molecule were evaluated for antibacterial activity, showing promising results against pathogenic bacteria .
- Docking Studies : Computational studies indicated strong binding interactions with target enzymes, suggesting a mechanism for the observed biological activities .
Research Findings
Recent research has highlighted the following points regarding the biological activity of this class of compounds:
- Compounds with similar structures often exhibit significant biological activities due to their ability to interact with multiple targets within biological systems.
- The presence of sulfonamide functionalities is associated with a range of pharmacological effects, including antibacterial and enzyme inhibitory actions .
- Structure-activity relationship (SAR) studies are crucial for optimizing the efficacy and safety profiles of these compounds.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of aromatic protons (δ 6.8–7.4 ppm), the dihydropyridinone ring (δ 2.5–3.5 ppm), and the acetamide carbonyl (δ ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (m/z ~419.5) and fragmentation patterns .
- IR Spectroscopy : Key peaks include sulfonyl (S=O, ~1350 cm⁻¹) and carbonyl (C=O, ~1650 cm⁻¹) stretches .
Methodological Tip : Combine 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex regions .
How can researchers assess the biological activity of this compound in preliminary screens?
Q. Basic Research Focus
- In Vitro Assays : Test enzyme inhibition (e.g., kinases, proteases) at concentrations of 1–100 µM to determine IC₅₀ values .
- Cell-Based Studies : Evaluate cytotoxicity (e.g., MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) and compare to healthy cells .
- Receptor Binding : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for target receptors .
Methodological Tip : Include positive controls (e.g., known inhibitors) and validate assays in triplicate .
How can computational methods enhance the design of novel derivatives?
Q. Advanced Research Focus
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to predict feasible reaction pathways and transition states .
- Molecular Docking : Screen derivatives against target proteins (e.g., enzymes) to prioritize synthesis of high-affinity candidates .
- QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity .
Methodological Tip : Use hybrid workflows (e.g., ICReDD framework) integrating computation, informatics, and experimentation .
What strategies resolve contradictions in reported biological activity data?
Q. Advanced Research Focus
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing 4-methylphenyl with fluorophenyl) to isolate activity drivers .
- Metabolic Stability Testing : Assess hepatic microsomal stability to rule out false negatives from rapid degradation .
- Target Profiling : Use proteome-wide screens (e.g., kinome arrays) to identify off-target effects .
Methodological Tip : Validate findings across multiple cell lines and animal models to account for biological variability .
What is the mechanism of action at the molecular level?
Q. Advanced Research Focus
- Enzyme Inhibition : The sulfonyl group may act as a hydrogen bond acceptor, disrupting catalytic sites (e.g., in kinases or proteases) .
- Receptor Antagonism : Molecular dynamics simulations suggest the dihydropyridinone ring induces conformational changes in G-protein-coupled receptors .
- Oxidative Stress Modulation : The compound’s redox-active groups (e.g., sulfonyl) may scavenge reactive oxygen species (ROS) in cellular assays .
Methodological Tip : Combine X-ray crystallography of ligand-target complexes with mutagenesis studies to validate binding modes .
How can researchers optimize reaction conditions using Design of Experiments (DoE)?
Q. Advanced Research Focus
- Parameter Screening : Use fractional factorial designs to identify critical variables (e.g., temperature, solvent polarity, catalyst loading) .
- Response Surface Methodology (RSM) : Model interactions between pH and reaction time to maximize yield .
- Robustness Testing : Introduce deliberate perturbations (e.g., ±10% reagent variation) to ensure reproducibility .
Methodological Tip : Leverage software tools (e.g., JMP, Minitab) for automated DoE analysis and visualization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
